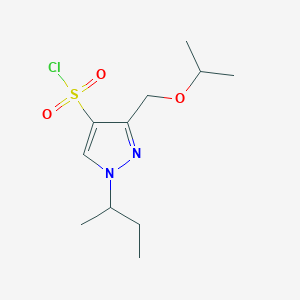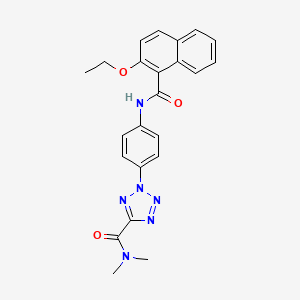
1-Benzhydryl-3-((1-isonicotinoylpiperidin-4-yl)méthyl)urée
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-Benzhydryl-3-((1-isonicotinoylpiperidin-4-yl)methyl)urea” is a chemical compound. It is a derivative of benzhydryl and piperidine . The compound is used in the field of drug discovery .
Synthesis Analysis
The synthesis of similar compounds involves the treatment of substituted benzhydryl chlorides with 4-(3-(piperidin-4-yl)propyl)piperidine followed by N-sulfonation with sulfonyl chlorides in the presence of dry methylene dichloride and triethyl amine .Molecular Structure Analysis
The molecular structure of similar compounds reveals that the piperazine ring is in a chair conformation . The geometry around the S atom is distorted tetrahedral . There is a large discrepancy in the bond angles around the piperazine N atoms .Chemical Reactions Analysis
An iodine-mediated 1,2-aryl migration reaction of primary benzhydryl amines under transition metal-free conditions has been achieved . The crude imines generated by this rearrangement reaction can be directly transformed into various aromatic secondary amine derivatives via reduction or addition reactions .Applications De Recherche Scientifique
- Plusieurs dérivés de 1-benzhydryl-sulfonyl-4-(3-(pipéridin-4-yl)propyl)pipéridine ont été synthétisés et évalués pour leur efficacité antimicrobienne . Ces composés ont été testés contre des agents pathogènes bactériens (Xanthomonas axonopodis pv. vesicatoria et Ralstonia solanacearum) et des agents pathogènes fongiques (Alternaria solani et Fusarium solani) affectant les plants de tomate. Notamment, certains dérivés ont présenté une activité antimicrobienne puissante.
- Bien que non directement lié au composé spécifique que vous avez mentionné, la recherche sur les inhibiteurs de HDAC est pertinente. L'inhibition de la HDAC isoform-sélective est explorée comme stratégie pour des médicaments anticancéreux plus sûrs. Comprendre le potentiel des dérivés de 1-benzhydryl dans ce contexte pourrait être précieux .
- Les dérivés de l'indole, y compris ceux contenant des parties benzhydryl, ont été étudiés pour leur activité antituberculeuse. Bien que non directement lié au composé spécifié, explorer son potentiel contre Mycobacterium tuberculosis (MTB) et Mycobacterium bovis (BCG) pourrait être judicieux .
- Les dérivés de benzhydryl ont été utilisés dans des approches de synthèse combinatoire. Les chercheurs ont exploré leur potentiel dans la création de nouveaux composés ayant des activités biologiques diverses .
Activité Antimicrobienne
Inhibition de l'Histone Deacetylase (HDAC)
Activité Antituberculeuse
Chimie Combinatoire
Mécanisme D'action
While the exact mechanism of action for “1-Benzhydryl-3-((1-isonicotinoylpiperidin-4-yl)methyl)urea” is not specified, compounds with a piperidine nucleus are capable of binding to multiple receptors with high affinity and therefore have been classified as a privileged structure . They are found in various biologically active compounds across a number of different therapeutic areas .
Propriétés
IUPAC Name |
1-benzhydryl-3-[[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O2/c31-25(23-11-15-27-16-12-23)30-17-13-20(14-18-30)19-28-26(32)29-24(21-7-3-1-4-8-21)22-9-5-2-6-10-22/h1-12,15-16,20,24H,13-14,17-19H2,(H2,28,29,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGQZPEABXSTLMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[(E)-2-(naphthalen-1-yl)ethenyl]-8-phenoxy-2H,3H-thieno[3,2-c]quinoline](/img/structure/B2468535.png)

![4-(Mesitylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2468539.png)

![N-(4-butylphenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2468542.png)

![ethyl 4-{[2-(1H-indol-3-yl)ethyl]carbamoyl}-1,3,5-trimethyl-1H-pyrrole-2-carboxylate](/img/structure/B2468544.png)


![4-Methyl-6-phenoxy-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B2468547.png)



![methyl 4-ethyl-5-methyl-2-(2-(3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamido)thiophene-3-carboxylate](/img/structure/B2468554.png)
